molecular formula C12H16FN B11728142 4-Fluoro-4-phenylcyclohexan-1-amine

4-Fluoro-4-phenylcyclohexan-1-amine

Cat. No.: B11728142
M. Wt: 193.26 g/mol
InChI Key: RWDOFQSOFXKRTE-UHFFFAOYSA-N
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Description

4-Fluoro-4-phenylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a fluorine atom at the fourth position, and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-phenylcyclohexan-1-amine can be achieved through several methods. One common approach involves the fluorination of 4-phenylcyclohexanone followed by reductive amination. The fluorination step can be carried out using reagents such as Selectfluor, while the reductive amination can be performed using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-Fluoro-4-phenylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and polymers

Mechanism of Action

The mechanism of action of 4-Fluoro-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-4-phenylcyclohexan-1-amine is unique due to the presence of both a fluorine atom and a phenyl group on the cyclohexane ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and binding properties.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-fluoro-4-phenylcyclohexan-1-amine

InChI

InChI=1S/C12H16FN/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2

InChI Key

RWDOFQSOFXKRTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)(C2=CC=CC=C2)F

Origin of Product

United States

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